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molecular formula C6H8NO3P B1200514 (4-Aminophenyl)phosphonic acid CAS No. 5337-17-7

(4-Aminophenyl)phosphonic acid

Cat. No. B1200514
M. Wt: 173.11 g/mol
InChI Key: OAOBMEMWHJWPNA-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

To a suspension of (4-aminophenyl)phosphonic acid (Aldrich, 0.00058 mol) in water (1.5 mL) was added sufficient sodium bicarbonate to make a clear solution. To the mixture, acetic anhydride (0.2 mL, 0.002 mol) was added and stirred for 0.5 h. Again, acetic anhydride (0.2 mL, 0.002 mol) was added and stirred for 0.5 h. The mixture was let stand at room temperature for 2 h and then concentrated hydrochloric acid (0.5 mL) was added. Fine white needles separated out which were collected by filtration, washed with water and dried to give 0.048 g (38.5%) of the title compound, mp 228° C. (rep. mp 229° C.--Bauer, H. J. Am. Chem. Soc. 1947, 63, 2137-2138).
Quantity
0.00058 mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Yield
38.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([P:8](=[O:11])([OH:10])[OH:9])=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].[C:17](OC(=O)C)(=[O:19])[CH3:18].Cl>O>[C:17]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([P:8](=[O:10])([OH:9])[OH:11])=[CH:4][CH:3]=1)(=[O:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.00058 mol
Type
reactant
Smiles
NC1=CC=C(C=C1)P(O)(O)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Fine white needles separated out which
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)P(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.048 g
YIELD: PERCENTYIELD 38.5%
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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